3-(Methylsulfonyl)-4-nitroaniline
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Overview
Description
3-(Methylsulfonyl)-4-nitroaniline is an organic compound with the molecular formula C7H8N2O4S It is a derivative of aniline, where the aniline ring is substituted with a methylsulfonyl group at the 3-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-4-nitroaniline typically involves the nitration of 3-(Methylsulfonyl)aniline. The process can be summarized as follows:
Nitration of 3-(Methylsulfonyl)aniline: This step involves the introduction of a nitro group into the aromatic ring of 3-(Methylsulfonyl)aniline. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to increase yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and methylsulfonyl groups, which activate the aromatic ring towards nucleophilic attack.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 3-(Methylsulfonyl)-4-phenylenediamine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfonyl)-4-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-4-nitroaniline depends on its application. In pharmaceuticals, for example, the compound may act by inhibiting specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the methylsulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Lacks the methylsulfonyl group, making it less soluble and potentially less bioavailable.
3-Methylsulfonylaniline: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.
Uniqueness
3-(Methylsulfonyl)-4-nitroaniline is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct chemical and physical properties. The combination of these groups makes the compound versatile for various applications, particularly in fields requiring specific reactivity and solubility profiles.
Properties
IUPAC Name |
3-methylsulfonyl-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTIFUDWCLYBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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